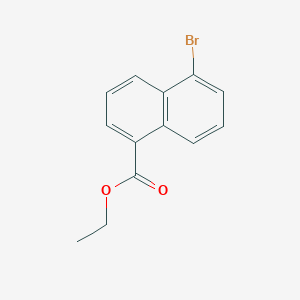

Ethyl 5-bromo-1-naphthoate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 5-bromonaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-2-16-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHJJJISRDQDER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672614 | |

| Record name | Ethyl 5-bromonaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91271-31-7 | |

| Record name | Ethyl 5-bromonaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 5 Bromo 1 Naphthoate

Esterification Routes to Naphthoate Esters

Esterification is a fundamental reaction in organic synthesis that forms an ester from a carboxylic acid and an alcohol. In the context of Ethyl 5-bromo-1-naphthoate synthesis, this typically involves the reaction of 5-bromo-1-naphthoic acid with ethanol (B145695).

Fischer-Speier Esterification and its Application to this compound

The Fischer-Speier esterification is a classic and widely used method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.orgsynarchive.com This reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

The mechanism involves several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack of the alcohol's oxygen atom on the activated carbonyl carbon.

Proton transfer to create a good leaving group (water).

Elimination of water and subsequent deprotonation to yield the final ester. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, this would involve reacting 5-bromo-1-naphthoic acid with ethanol under acidic conditions, typically using a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.org

Table 1: Key Aspects of Fischer-Speier Esterification

| Feature | Description |

| Reactants | Carboxylic Acid (5-bromo-1-naphthoic acid), Alcohol (Ethanol) |

| Catalyst | Strong Acid (e.g., H₂SO₄, TsOH) |

| Conditions | Typically reflux temperature |

| Driving Equilibrium | Excess alcohol, removal of water (e.g., Dean-Stark apparatus) |

Alternative Esterification Approaches for Carboxylic Acids with Ethanol

While Fischer-Speier esterification is a common method, other approaches can also be employed to convert carboxylic acids to their corresponding ethyl esters. These methods may offer advantages in terms of milder reaction conditions or compatibility with sensitive functional groups.

One such alternative involves the use of coupling reagents. For instance, resin-bound active esters can be prepared and subsequently reacted with an alcohol to form the desired ester. biotage.co.jp Another modern approach is mechanically induced solvent-free esterification, which aligns with green chemistry principles by avoiding the use of harmful solvents. rsc.org This method can be highly efficient, with some reactions reaching completion in a short time frame. rsc.org Furthermore, certain catalysts, such as tetrabutylammonium (B224687) tribromide (TBATB), have been shown to effectively catalyze esterification under milder conditions without the need for water removal. wikipedia.org

Bromination Reactions on Naphthalene (B1677914) Derivatives

The introduction of a bromine atom onto the naphthalene ring is a critical step in the synthesis of this compound. The regioselectivity of this electrophilic aromatic substitution is of paramount importance to ensure the bromine is introduced at the desired C5 position.

Regioselective Bromination of Naphthoic Acid Precursors

The bromination of 1-naphthoic acid can be directed to specific positions on the naphthalene ring. The carboxylic acid group is an electron-withdrawing group, which deactivates the ring it is attached to and directs incoming electrophiles to the meta-position (C5 and C7) on the adjacent ring. vulcanchem.com To achieve regioselective bromination at the 7-position of 1-naphthoic acid, specific reagents like bromine (Br₂) or sodium bromide (NaBr) with an oxidizing agent such as oxone can be used. vulcanchem.com Careful control of reaction conditions, such as temperature and solvent, is crucial to prevent over-bromination. vulcanchem.com

For the synthesis of the 5-bromo isomer, direct bromination of 1-naphthoic acid or its ester would be the logical pathway, as the C5 and C7 positions are electronically favored for electrophilic attack due to the directing effect of the C1-substituent.

Bromination of Methyl 6-methoxy-1-naphthoate as a Precedent

The bromination of substituted naphthalene derivatives provides valuable insights into the factors governing regioselectivity. A relevant example is the bromination of methyl 6-methoxy-1-naphthoate. prepchem.comgoogle.com In this case, the methoxy (B1213986) group at C6 and the ester group at C1 direct the incoming bromine electrophile. The reaction with bromine in the presence of an oxidant, such as hydrogen peroxide, leads to the formation of methyl 5-bromo-6-methoxy-1-naphthoate. prepchem.comgoogle.com This demonstrates that the electronic effects of existing substituents play a crucial role in determining the position of bromination. The presence of both activating (methoxy) and deactivating (ester) groups influences the final substitution pattern.

Table 2: Example of Regioselective Bromination

| Starting Material | Reagents | Product |

| Methyl 6-methoxy-1-naphthoate | Bromine, Hydrogen Peroxide, Methanol (B129727) | Methyl 5-bromo-6-methoxy-1-naphthoate prepchem.comgoogle.com |

Considerations for Positional Isomers in Bromination (e.g., Ethyl 5-bromo-2-naphthoate vs. This compound)

The formation of positional isomers is a key consideration in the synthesis of substituted naphthalenes. The position of the ester group significantly influences the outcome of the bromination reaction. For instance, the synthesis of this compound involves substitution on a 1-naphthoate (B1232437) system, whereas the synthesis of an isomer like Ethyl 5-bromo-2-naphthoate would start from a 2-naphthoate (B1225688) derivative.

The directing effects of the ester group differ depending on its position. In 1-naphthoic acid derivatives, the ester group directs bromination primarily to the 5- and 8-positions of the same ring and the 5'- and 7'-positions of the adjacent ring. In contrast, in 2-naphthoic acid derivatives, the directing effects would favor substitution at different positions. This inherent difference in electronic properties is fundamental to selectively synthesizing one isomer over the other. The synthesis of various naphthalenetricarboxylic acids from different bromodimethylnaphthalenes further illustrates the principle of how initial substitution patterns dictate the position of subsequent functionalization. oup.com

Synthesis of 5-Bromo-1-naphthoic Acid Precursors

The cornerstone of synthesizing this compound lies in the efficient preparation of 5-bromo-1-naphthoic acid. This precursor can be obtained through several synthetic pathways, each with its own set of advantages and challenges.

Preparation of 5-Bromo-1-naphthoic Acid from Naphthalene Derivatives

A common approach to 5-bromo-1-naphthoic acid involves the direct functionalization of naphthalene or its derivatives. This can be achieved through a sequence of bromination and oxidation reactions. For instance, naphthalene can be brominated to yield a mixture of bromonaphthalene isomers, which can then be oxidized to the corresponding naphthoic acids. However, controlling the regioselectivity of the bromination to favor the 5-bromo isomer can be challenging.

Alternatively, one can start from 1-naphthoic acid and introduce the bromine atom. The direct bromination of 1-naphthoic acid is a feasible method for synthesizing its bromo-derivatives. ontosight.ai Another route involves the hydrolysis of 5-bromonaphthoyl chloride. smolecule.com

A different strategy begins with the Friedel-Crafts acylation of a 1-substituted naphthalene, followed by oxidation of the resulting acetonaphthone to the naphthoic acid. cdnsciencepub.com This multi-step process offers a way to build the desired substitution pattern on the naphthalene ring.

| Starting Material | Key Reactions | Product | Reference |

| Naphthalene | Bromination, Oxidation | 5-Bromo-1-naphthoic acid | smolecule.com |

| 1-Naphthoic acid | Bromination | 5-Bromo-1-naphthoic acid | ontosight.ai |

| 1-Substituted naphthalene | Friedel-Crafts acylation, Oxidation | 4-Substituted-1-naphthoic acid | cdnsciencepub.com |

| 5-Bromonaphthoyl chloride | Hydrolysis | 5-Bromo-1-naphthoic acid | smolecule.com |

Strategies for Introducing Bromine to the Naphthalene Ring (e.g., 1-Bromo-5-nitronaphthalene as an intermediate)

A more controlled method for introducing the bromine atom at the 5-position involves the use of a directing group, such as a nitro group. The synthesis can commence with the nitration of naphthalene to produce 1-nitronaphthalene (B515781). scitepress.org Subsequent bromination of 1-nitronaphthalene can yield 1-bromo-5-nitronaphthalene. google.comgoogle.com This intermediate is a key building block. The nitro group in 1-bromo-5-nitronaphthalene, which is typically a yellow to brown solid, can be reduced to an amino group. google.comcymitquimica.com The resulting 5-bromo-1-naphthylamine can then be converted to the desired carboxylic acid. This strategic use of a nitro group as a positional director ensures the correct placement of the bromine atom.

| Intermediate | Description | Key Reactions | Product | Reference |

| 1-Nitronaphthalene | Starting material for regioselective bromination. | Bromination | 1-Bromo-5-nitronaphthalene | google.comgoogle.com |

| 1-Bromo-5-nitronaphthalene | Key intermediate with defined substitution. | Reduction of nitro group | 5-Bromo-1-naphthylamine | google.comcymitquimica.com |

Conversion of Bromo-Substituted Naphthylamines

Once 5-bromo-1-naphthylamine is obtained, it can be converted to 5-bromo-1-naphthoic acid through a Sandmeyer-type reaction. This involves the diazotization of the amino group to form a diazonium salt, followed by reaction with a cyanide source, typically cuprous cyanide, to introduce a nitrile group. Subsequent hydrolysis of the nitrile furnishes the carboxylic acid.

In a related approach, the Sandmeyer reaction can be challenging for naphthols due to the activating nature of the hydroxyl group. nih.gov To overcome this, a sulfonic acid group can be introduced as a protecting and activating group to facilitate the reaction. nih.gov While not directly applied to bromo-substituted naphthylamines in the provided context, this highlights the types of strategies employed to manage reactive functional groups during the synthesis of substituted naphthalenes. The development of efficient methods for synthesizing functionalized 1-naphthylamines is an active area of research. acs.org

Advanced Synthetic Approaches for Naphthoate Systems

Modern synthetic organic chemistry offers powerful tools for the construction of complex molecules like this compound. Cross-coupling reactions and the use of organometallic reagents have become indispensable in this regard.

Cross-Coupling Reactions in the Synthesis of Naphthoates (e.g., Suzuki coupling, Negishi cross-coupling)

Palladium-catalyzed cross-coupling reactions are highly effective for forming carbon-carbon bonds and are widely used in the synthesis of biaryls and other complex structures. xisdxjxsu.asia

The Suzuki coupling reaction, which couples an organoboron species with an organohalide, is a versatile method for creating C-C bonds. wikipedia.org It is used in the synthesis of polyolefins, styrenes, and substituted biphenyls and has been scaled for industrial applications. wikipedia.org For instance, the Suzuki coupling of a bromonaphthalene derivative with an arylboronic acid can be used to introduce various substituents onto the naphthalene core. beilstein-journals.org This reaction is known for its mild conditions and the commercial availability of a wide range of boronic acids. beilstein-journals.org

The Negishi cross-coupling reaction utilizes an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for coupling complex fragments in natural product synthesis and is known for its high reactivity. wikipedia.org The Negishi coupling can be employed to form C-C bonds between sp2-hybridized carbon atoms, making it suitable for the synthesis of substituted naphthoates. nih.gov

| Cross-Coupling Reaction | Key Features | Application in Naphthoate Synthesis | Reference |

| Suzuki Coupling | Uses organoboron reagents; palladium-catalyzed. | Synthesis of substituted biphenyls and other aryl-naphthyl systems. | xisdxjxsu.asiawikipedia.orgbeilstein-journals.orgsci-hub.se |

| Negishi Coupling | Uses organozinc reagents; palladium or nickel-catalyzed. | Formation of C-C bonds between complex synthetic intermediates. | wikipedia.orgorganic-chemistry.orgnih.gov |

Application of Organometallic Reagents (e.g., Grignard reagents, n-Butyllithium) in Naphthoate Synthesis

Organometallic reagents are crucial for various transformations in the synthesis of naphthoates.

Grignard reagents , formed from the reaction of an organic halide with magnesium, are powerful nucleophiles. They can be used to introduce a carboxyl group by reacting with carbon dioxide. For example, the Grignard reagent formed from α-bromonaphthalene can be carboxylated to produce α-naphthoic acid. orgsyn.org Grignard reagents can also participate in nucleophilic substitution reactions on naphthoic esters. capes.gov.broup.com

n-Butyllithium (n-BuLi) is a strong base and a potent nucleophile used in various organic transformations. jst.go.jp It can be used for the deprotonation of less acidic protons, initiating reactions such as the Wittig reaction for olefin synthesis. nih.gov In the context of naphthalene chemistry, n-BuLi can be used to generate lithiated intermediates, which can then react with electrophiles. google.com For instance, treatment of a bromo-naphthoic acid with n-BuLi can generate a lithiated species that can undergo further reactions. acs.org

| Organometallic Reagent | Role in Synthesis | Example Application | Reference |

| Grignard Reagents | Nucleophilic addition, Carboxylation | Synthesis of α-naphthoic acid from α-bromonaphthalene. | orgsyn.org |

| n-Butyllithium | Strong base, Nucleophile | Deprotonation to form reactive intermediates. | jst.go.jpnih.govgoogle.comprepchem.com |

De Novo Approaches to Substituted Naphthalenes

The de novo synthesis of polysubstituted naphthalenes is a powerful strategy that builds the aromatic system from non-aromatic precursors, allowing for precise control over the substitution pattern. semanticscholar.org This is often preferable to the direct substitution of a pre-existing naphthalene core, where regiochemical control can be challenging. semanticscholar.org Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, are a cornerstone of de novo naphthalene synthesis.

One prevalent and versatile de novo strategy involves the palladium-catalyzed annulation of internal alkynes. sorbonne-universite.frfigshare.com In this approach, two new carbon-carbon bonds are formed in a single step under relatively mild conditions, leading to highly substituted naphthalenes in excellent yields. sorbonne-universite.fr A plausible synthetic route to a precursor of this compound could involve the reaction of a suitably substituted aryl halide with an internal alkyne. For instance, a bromo-substituted o-vinylbenzene derivative could react with an alkyne bearing an ester group in the presence of a palladium catalyst to construct the naphthalene skeleton. researchgate.net The regioselectivity of such reactions can be influenced by both electronic and steric factors of the reacting partners. figshare.com

Another powerful de novo method is the benzannulation of styrenes. researchgate.net For example, the reaction of a substituted styrene (B11656) with another unsaturated component in the presence of a catalyst like iron(III) chloride can yield polysubstituted naphthalenes. researchgate.net Furthermore, gold-catalyzed cascade [5+1] annulations have emerged as a novel route to naphthoate derivatives. rsc.org These advanced methods highlight the continuous development of efficient and selective strategies for constructing complex aromatic systems from the ground up.

The Stobbe condensation represents a classic yet effective de novo approach to naphthalene derivatives. rsc.orgnih.gov This reaction involves the condensation of a succinic ester with a ketone or aldehyde. rsc.org To synthesize a precursor for this compound, a brominated benzaldehyde (B42025) could be condensed with an appropriate succinic ester derivative. The initial product can then undergo cyclization and subsequent aromatization steps to yield the desired substituted naphthalene core. The choice of base and reaction conditions can be tailored to optimize the yield and selectivity of the condensation.

Table 1: Overview of De Novo Synthetic Strategies for Naphthalene Derivatives

| Synthetic Strategy | Key Reactants | Catalyst/Reagent Example | General Applicability | Citation |

|---|---|---|---|---|

| Palladium-Catalyzed Annulation | Internal Alkynes, Aryl Halides | Palladium Acetate (B1210297) | Highly substituted naphthalenes | sorbonne-universite.frfigshare.comresearchgate.net |

| Benzannulation of Styrenes | Styrene derivatives, Unsaturated compounds | Iron(III) Chloride | Polysubstituted naphthalenes | researchgate.net |

| Gold-Catalyzed Annulation | Allenylacetals, Diazo esters | Gold(I) Complexes | Naphthoate derivatives | rsc.org |

| Stobbe Condensation | Aldehydes/Ketones, Succinic Esters | Potassium t-butoxide | Alkylidenesuccinic acids, Naphthalene precursors | rsc.orgnih.gov |

Purification and Isolation Techniques in this compound Synthesis

The successful synthesis of this compound is contingent upon effective purification and isolation of the final product from the reaction mixture. The primary techniques employed for this purpose are column chromatography and recrystallization.

Column chromatography is a fundamental purification technique used to separate compounds based on their differential adsorption to a stationary phase. rsc.org For naphthalene derivatives, silica (B1680970) gel is a commonly used stationary phase, while the mobile phase (eluent) is typically a mixture of non-polar and moderately polar organic solvents. sorbonne-universite.frmdpi.comgoogle.com

In the purification of a closely related compound, tert-butyl 5-bromo-1-naphthoate, flash column chromatography was successfully employed using a 1:1 mixture of cyclohexane (B81311) and ethyl acetate as the eluent. mdpi.com For other substituted naphthalene derivatives, various eluent systems have been reported. Common solvent systems include mixtures of petroleum ether and ethyl acetate, or hexane (B92381) and ethyl acetate. researchgate.netmdpi.com The polarity of the eluent is gradually increased to facilitate the separation of the target compound from impurities. For instance, a gradient elution starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the concentration of the more polar solvent is a common practice. researchgate.net The separation is monitored by techniques such as thin-layer chromatography (TLC) to identify the fractions containing the pure product. epo.org

Table 2: Exemplary Column Chromatography Conditions for Naphthalene Derivatives

| Compound Type | Stationary Phase | Eluent System | Citation |

|---|---|---|---|

| tert-Butyl 5-bromo-1-naphthoate | Silica Gel | Cyclohexane:Ethyl Acetate (1:1) | mdpi.com |

| Substituted Naphthylamides | Silica Gel | Ethyl Acetate:Hexane (5:95) | google.com |

| Phenyl-Substituted Naphthoic Acid Ethyl Esters | Silica Gel | Not specified | epo.org |

| Silyl-Substituted Naphthalenes | Silica Gel | Hexane | |

| Naphthoquinones | Silica Gel | Toluene |

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at an elevated temperature but poorly at room or lower temperatures, while impurities should remain either soluble or insoluble at all temperatures.

For aromatic bromo compounds like this compound, various solvents can be considered. Alcohols such as methanol and ethanol are often suitable for the recrystallization of bromo-substituted aromatic esters. A patent for a related compound, methyl 5-bromo-6-methoxy-1-naphthoate, describes purification by crystallization from the reaction mixture in acetic acid or methanol, yielding a product with high purity. Another patent mentions the recrystallization of a brominated naphthoic acid derivative from ethanol. Toluene has also been used for the recrystallization of similar naphthalene derivatives.

The process typically involves dissolving the crude solid in a minimum amount of a hot solvent. The hot, saturated solution is then allowed to cool slowly, promoting the formation of well-defined crystals of the pure compound, which can then be isolated by filtration. Sometimes, a mixture of solvents is used to achieve the desired solubility profile.

Table 3: Potential Recrystallization Solvents for Aromatic Bromo Esters

| Solvent Class | Specific Solvent | Rationale/Example | Citation |

|---|---|---|---|

| Alcohols | Methanol | Used for purification of methyl 5-bromo-6-methoxy-1-naphthoate. | |

| Alcohols | Ethanol | Used for recrystallization of a brominated naphthoic acid derivative. | |

| Aromatic Hydrocarbons | Toluene | Used for recrystallization of a naphthalene derivative. | |

| Alkanes | Hexane | Often used as a co-solvent with a more polar solvent to induce crystallization. |

Compound Index

Chemical Reactivity and Transformation Studies of Ethyl 5 Bromo 1 Naphthoate

Hydrolysis Reactions of Ethyl 5-bromo-1-naphthoate

The hydrolysis of this compound, the process of cleaving the ester bond to yield 5-bromo-1-naphthoic acid and ethanol (B145695), can be achieved under alkaline, acidic, or neutral conditions. Each of these conditions involves distinct mechanistic pathways and reaction kinetics.

Kinetic studies on the alkaline hydrolysis of a series of substituted ethyl 1-naphthoates, including the 5-bromo derivative, have been conducted in an 85% (w/w) ethanol-water mixture over a temperature range of 25-75°C. rsc.orgresearchgate.net These studies have allowed for the determination of rate constants and Arrhenius parameters, providing insights into the electronic and steric effects of substituents on the reaction rate. rsc.org For this compound, the rate of hydrolysis is influenced by the electron-withdrawing nature of the bromine atom.

The kinetics of the alkaline hydrolysis of this compound and related compounds have been meticulously studied, with rate constants measured at various temperatures. rsc.orgcanterbury.ac.nz The reactions were found to be first order with respect to both the ester and the base. rsc.org Good Arrhenius plots were obtained from the kinetic data, allowing for the calculation of activation energies and frequency factors. rsc.org

Below is a table summarizing the kinetic data for the alkaline hydrolysis of this compound and related ethyl 1-naphthoates in 85% (w/w) ethanol-water.

Data sourced from Fischer et al. (1964). rsc.org

The acid-catalyzed hydrolysis of esters like this compound is a reversible process that proceeds via a mechanism involving protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.org This is followed by a nucleophilic attack by a water molecule. libretexts.org The reaction is typically carried out by heating the ester with a dilute mineral acid, such as hydrochloric or sulfuric acid. libretexts.org The use of a large excess of water can shift the equilibrium towards the products, maximizing the yield of the carboxylic acid and alcohol. libretexts.org

The general mechanism for acid-catalyzed ester hydrolysis is as follows:

Protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). libretexts.org

Nucleophilic attack by water on the protonated carbonyl carbon.

Proton transfer from the attacking water molecule to one of the oxygen atoms of the original ester.

Elimination of the alcohol (ethanol) to form the protonated carboxylic acid.

Deprotonation of the carboxylic acid to regenerate the acid catalyst. libretexts.org

Neutral hydrolysis of esters, which occurs in the absence of added acid or base, is generally a much slower process than its catalyzed counterparts. epa.gov The reaction involves the direct nucleophilic attack of water on the carbonyl carbon. epa.gov The rate of neutral hydrolysis is often negligible at room temperature but can become more significant at elevated temperatures. For this compound, this pathway is not the preferred method for preparative hydrolysis due to its slow rate.

Reactions Involving the Bromine Substituent

The bromine atom at the 5-position of the naphthalene (B1677914) ring is a key functional group that allows for a variety of subsequent chemical transformations, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) reactions on aryl halides like this compound typically require the presence of strong electron-withdrawing groups on the aromatic ring to proceed efficiently. masterorganicchemistry.com While the ester group is electron-withdrawing, the SNAr reactions of this compound are not as facile as those of, for example, nitro-substituted aryl halides. masterorganicchemistry.com

However, under specific conditions, the bromine atom can be displaced by a nucleophile. For instance, in the synthesis of certain strigolactone receptor inhibitors, 5-bromo-1-naphthoic acid, the hydrolyzed form of this compound, undergoes a nucleophilic substitution reaction with 2-bromo-1-phenylethanones in the presence of a base like potassium carbonate. mdpi.com Another example involves the displacement of the bromine atom with a methoxide (B1231860) group in a copper(I)-catalyzed procedure. researcher.life

The bromine substituent on this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki reaction involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. uzh.chresearchgate.net This reaction is widely used to form biaryl compounds. This compound can be coupled with various boronic acids to introduce new aryl or heteroaryl groups at the 5-position. For example, the Suzuki coupling of 6-bromo-2-naphthoic acid with 4-methoxyphenyl (B3050149) boronic acid has been utilized in the synthesis of Adapalene®, a synthetic retinoid. nih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. researchgate.netresearchgate.net this compound can react with various alkenes to introduce vinyl groups at the 5-position. The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. researchgate.net For instance, the Heck coupling of methyl 6-bromo-2-naphthoate with alkenes has been used in the synthesis of naphthalene derivatives as potential NMDA receptor modulators. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction is the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and copper(I) complexes. libretexts.orgorganic-chemistry.org This reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, leading to arylalkynes. This compound can be coupled with terminal alkynes to introduce alkynyl substituents at the 5-position. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgscirp.org

The following table provides a general overview of these cross-coupling reactions as they apply to aryl bromides like this compound.

Reactions at the Ester Moiety

The ethyl ester group of this compound is susceptible to various transformations, including transesterification and reduction.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by an acid or a base. In a study involving a similar compound, methyl 6-bromo-2-naphthoate (10), transesterification was successfully carried out to produce the corresponding isobutyl ester (34) using acidic conditions. nih.gov This suggests that this compound could similarly undergo transesterification with various alcohols to yield different naphthoate esters. For example, reaction conditions for the carbonylation of acetylated 6-bromo-2-naphthol (B32079) were noted to be sufficient to cause transesterification with the alcohol solvent. google.com

The ester functionality can be reduced to a primary alcohol. A common and effective method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. cdnsciencepub.com This method has been applied to reduce various naphthoic acids and their esters to the corresponding naphthyl carbinols (hydroxymethylnaphthalenes). cdnsciencepub.com For instance, the reduction of ethyl 8-iodo-2-naphthoate (8) to the corresponding alcohol (9) has been documented as a step in a multi-step synthesis. acs.org Similarly, the reduction of a 3-carboxy moiety on a naphthalene ring to a 3-hydroxymethyl derivative using LiAlH₄ proceeded in good yield. nih.gov Therefore, the reduction of this compound with LiAlH₄ would be expected to yield (5-bromo-1-naphthalenyl)methanol.

Table 2: Representative Reactions at the Ester Moiety

| Reaction Type | Reagents | Product Type | Example from Analogue | Reference |

| Transesterification | Alcohol (e.g., Isobutanol), Acid Catalyst | Different Alkyl Ester | Methyl 6-bromo-2-naphthoate to Isobutyl 6-bromo-2-naphthoate | nih.gov |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Ethyl 8-iodo-2-naphthoate to (8-iodo-2-naphthalenyl)methanol | cdnsciencepub.comacs.org |

Reactions on the Naphthalene Ring System

The naphthalene core of this compound can undergo further chemical modifications through electrophilic substitution or by utilizing the bromo substituent for cross-coupling reactions.

The synthesis of polysubstituted naphthalenes via electrophilic aromatic substitution can be challenging due to issues with regiochemical control. researchgate.net However, specific reactions can be directed to certain positions based on the existing substituents. For example, 5-bromo-2-naphthoic acid, an analogue of the title compound, undergoes sulfonation with chlorosulfonic acid (HSO₃Cl) to introduce a chlorosulfonyl group (-SO₂Cl) at the 8-position. semanticscholar.org This reaction proceeds by adding the naphthoic acid to HSO₃Cl at 0°C, followed by heating, to yield 5-bromo-8-(chlorosulfonyl)-2-naphthoic acid in high yield. semanticscholar.org This indicates that the peri-position (C8) relative to the carboxylate group is susceptible to electrophilic attack.

The bromine atom at the C5 position is a versatile handle for introducing a wide variety of functional groups through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. A study on methyl 6-bromo-2-hydroxy-1-naphthoate demonstrated its successful coupling with various boronic acids in the presence of a palladium catalyst to form biaryl compounds. rsc.org

Sonogashira Coupling: This involves the coupling of a terminal alkyne with an aryl halide. Methyl 6-bromo-2-naphthoate (10) was coupled with 4-methylpent-1-yne using a palladium catalyst to afford the corresponding 6-alkynyl derivative (28). nih.gov

Stille Coupling: This reaction couples an organotin compound with an organic halide. Methyl 6-bromo-2-naphthoate (10) was reacted with tri-n-butyl(vinyl)tin in a Stille coupling to produce the 6-vinyl derivative (15). nih.gov

Negishi Coupling: This method uses an organozinc reagent to couple with an organic halide. A naphthol derivative was successfully coupled with diethylzinc (B1219324) in a Negishi reaction to introduce an ethyl side chain in excellent yield. nih.gov

Heck Coupling: This reaction couples an alkene with an aryl halide. Methyl 6-bromo-2-naphthoate (10) was shown to undergo Heck coupling with various alkenes. nih.gov

These examples, primarily on the closely related 6-bromo-2-naphthoate scaffold, highlight the extensive potential for modifying the naphthalene core of this compound at the C5 position.

Table 3: Cross-Coupling Reactions for Naphthalene Core Functionalization (Based on Analogues)

| Coupling Reaction | Key Reagents | Catalyst System (Typical) | Product Type | Reference |

| Suzuki-Miyaura | Boronic Acid | Pd(OAc)₂ | Biaryl | rsc.org |

| Sonogashira | Terminal Alkyne | Palladium complex | Alkynyl-naphthalene | nih.gov |

| Stille | Organotin Compound | Palladium complex | Vinyl-naphthalene | nih.gov |

| Negishi | Organozinc Compound | Palladium or Nickel complex | Alkyl/Aryl-naphthalene | nih.gov |

| Heck | Alkene | Palladium complex | Alkenyl-naphthalene | nih.gov |

Computational Chemistry and Theoretical Studies on Ethyl 5 Bromo 1 Naphthoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict the properties of molecular systems. While specific DFT studies on Ethyl 5-bromo-1-naphthoate are not extensively documented in the public domain, we can infer its characteristics based on studies of its constituent fragments: the 1-bromonaphthalene (B1665260) and naphthoate moieties. researchgate.netnih.gov

The first step in a computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Based on DFT calculations of related molecules like 1-bromonaphthalene and 1-naphthoic acid, the naphthalene (B1677914) core of this compound is expected to be largely planar. researchgate.netnih.gov The C-Br bond and the ester group introduce specific structural features. The C-Br bond length can be estimated from calculations on 1-bromonaphthalene, while the geometry of the ester group can be inferred from studies on naphthoic acid and its esters. The electronic structure is defined by the arrangement of electrons within the molecule. The presence of the bromine atom, an electronegative element, and the electron-withdrawing ester group will significantly influence the electron distribution across the aromatic system.

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Compounds

| Parameter | Predicted Value | Basis from Analogous Compound(s) |

| Naphthalene Ring C-C Bond Lengths | ~1.37 - 1.43 Å | 1-Bromonaphthalene, 1-Naphthoic Acid researchgate.netnih.gov |

| C5-Br Bond Length | ~1.90 Å | 1-Bromonaphthalene researchgate.net |

| C1-C(O)O Bond Length | ~1.48 Å | 1-Naphthoic Acid nih.gov |

| C=O Bond Length | ~1.21 Å | 1-Naphthoic Acid nih.gov |

| O-Et Bond Length | ~1.45 Å | Standard ethyl esters |

| Naphthalene Ring Angles | ~118-122° | 1-Bromonaphthalene, 1-Naphthoic Acid researchgate.netnih.gov |

This table presents estimated values based on computational studies of structurally related molecules. The actual values for this compound would require specific DFT calculations.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be a π-orbital delocalized across the naphthalene ring system. The LUMO is also anticipated to be a π*-antibonding orbital, similarly delocalized. The presence of the bromine atom and the ester group will modulate the energies of these orbitals. DFT studies on 1-bromonaphthalene show that the HOMO and LUMO are primarily located on the naphthalene ring. ukm.my The HOMO-LUMO gap for 1-bromonaphthalene has been calculated to be around 7.2 eV. ukm.my The addition of the electron-withdrawing ethyl carboxylate group at the 1-position would likely lower the energy of both the HOMO and LUMO, potentially resulting in a slightly smaller HOMO-LUMO gap, suggesting increased reactivity compared to 1-bromonaphthalene. A smaller gap facilitates electronic transitions and indicates a higher propensity to react. researchgate.net

Table 2: Estimated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Estimated Energy (eV) | Description and Basis from Analogous Compound(s) |

| HOMO | ~ -8.1 to -8.3 | Delocalized π-orbital on the naphthalene ring. Energy level influenced by both the bromo and ester substituents. Based on data for 1-bromonaphthalene. ukm.my |

| LUMO | ~ -0.9 to -1.1 | Delocalized π*-antibonding orbital on the naphthalene ring. Energy level influenced by both the bromo and ester substituents. Based on data for 1-bromonaphthalene. ukm.my |

| HOMO-LUMO Gap | ~ 7.0 to 7.4 | Indicative of high kinetic stability. The exact value would depend on the interplay of the electronic effects of the substituents. |

These values are estimations derived from computational data on 1-bromonaphthalene and general principles of substituent effects.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant region of negative electrostatic potential around the oxygen atoms of the ester group, making them sites for interaction with electrophiles or hydrogen bond donors. researchgate.net The hydrogen atoms of the ethyl group and, to a lesser extent, the aromatic protons would exhibit positive potential. The bromine atom, despite its electronegativity, can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which can lead to halogen bonding interactions. The π-system of the naphthalene ring will also have regions of negative potential above and below the plane of the ring.

Reaction Mechanism Prediction and Transition State Analysis for Transformations Involving this compound

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. For this compound, a key reaction of interest is the substitution of the bromine atom, for example, in metal-catalyzed cross-coupling reactions.

A relevant example is the Ullmann coupling reaction, which is used to form carbon-carbon bonds. Theoretical studies on the Ullmann coupling of naphthyl halides on coinage metal surfaces have been performed using DFT. These studies show that the reaction proceeds through several key steps:

Adsorption: The this compound molecule adsorbs onto the metal surface.

Dissociation: The C-Br bond is cleaved, leading to a naphthyl radical and a bromine atom, both bound to the surface. This is often the rate-determining step, and its activation barrier can be calculated.

Dimerization: Two naphthyl radicals on the surface can couple to form a binaphthyl product.

DFT calculations can model the energies of the reactants, intermediates, transition states, and products along the reaction coordinate, providing a detailed picture of the reaction's thermodynamics and kinetics.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the flexible ethyl ester group in this compound introduces conformational complexity. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their measured activity, which can be a biological effect or, in this context, chemical reactivity. While no specific QSAR models for the reactivity of this compound have been reported, the principles of QSAR are applicable.

A QSAR model for the reactivity of a series of substituted bromonaphthalenes could be developed to predict, for example, their rate of nucleophilic aromatic substitution. This would involve:

Data Set: Compiling a set of bromonaphthalene derivatives with experimentally measured reaction rates.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its structural and physicochemical properties (e.g., electronic, steric, and hydrophobic parameters) would be calculated.

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation would be derived that links the descriptors to the observed reactivity. unitn.it

For this compound, relevant descriptors could include the HOMO-LUMO gap, atomic charges on the carbon atom bearing the bromine, and steric parameters describing the bulkiness of the substituents. Such a model could then be used to predict the reactivity of new, untested compounds in the same class. QSAR studies have been successfully applied to predict the reactivity of brominated aromatic compounds in various contexts. nih.gov

Advanced Applications and Derivatization in Synthetic Organic Chemistry

Ethyl 5-bromo-1-naphthoate as a Building Block in Complex Molecule Synthesis

The presence of both a bromine atom and an ethyl ester group on the naphthalene (B1677914) scaffold of this compound makes it a particularly useful building block in the synthesis of complex organic molecules. These two functional groups offer orthogonal reactivity, meaning one can be manipulated chemically without affecting the other, providing chemists with a powerful tool for constructing intricate molecular architectures.

This compound and its corresponding acid, 5-bromo-1-naphthoic acid, serve as key intermediates in the synthesis of a variety of pharmacologically active compounds. The bromo group can be readily transformed through various cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. rsc.org Simultaneously, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or various heterocyclic systems.

For instance, derivatives of 1-naphthoic acid have been explored for their potential as cannabinoid receptor modulators. nih.gov The synthesis of these compounds often involves the initial modification of the naphthalene core, followed by coupling reactions at the bromine-substituted position. Similarly, naphthoquinone derivatives, which can be synthesized from precursors like this compound, have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. mdpi.comresearchgate.net The synthesis of these complex molecules often relies on the strategic manipulation of the functional groups present in the starting naphthoate.

Research has also demonstrated the use of related bromo-naphthoic acid derivatives in the development of N-methyl-D-aspartate (NMDA) receptor modulators, which are important targets for neurological disorders. nih.gov The synthesis of these modulators often involves a series of reactions, including the modification of the bromo position and transformations of the carboxyl group. nih.gov

| Compound Class | Therapeutic Target/Activity | Synthetic Strategy Involving Naphthoate Precursors |

|---|---|---|

| Cannabinoid Receptor Modulators | CB1 and CB2 Receptors | Cross-coupling reactions at the bromo position of a naphthoic acid derivative. nih.gov |

| Naphthoquinones | Anticancer, Antimicrobial, Antiviral | Oxidation of substituted naphthol precursors, which can be derived from bromo-naphthoates. mdpi.comresearchgate.net |

| NMDA Receptor Modulators | Neurological Disorders | Modification of the bromo position and transformation of the carboxyl group in bromo-naphthoic acids. nih.gov |

The same reactivity that makes this compound a valuable precursor for pharmaceuticals also allows for its use in the synthesis of functional materials. The naphthalene unit is a common component of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials due to its aromaticity and tunable electronic properties.

The bromo- and ester-substituted naphthalene core can be incorporated into larger conjugated systems through polymerization or by coupling with other aromatic units. For instance, Sonogashira coupling of a related mthis compound with 1-pentadecyne (B1584982) has been used to create an alkynylated naphthalene derivative. rsc.org This product was then further functionalized to create an amphiphilic naphthalene-based complex with europium, demonstrating potential for applications in linearly polarized luminescence. rsc.org The ability to precisely control the structure and connectivity of these naphthalene-based materials is crucial for tuning their optical and electronic properties.

Ligand Synthesis Utilizing this compound Scaffolds

The naphthalene framework of this compound is a rigid and well-defined scaffold that is attractive for the design and synthesis of ligands for metal catalysts and other applications. The bromo and ester groups provide convenient handles for introducing coordinating atoms, such as nitrogen, phosphorus, or sulfur, at specific positions on the naphthalene ring.

For example, the bromo group can be displaced by nitrogen or phosphorus nucleophiles, or it can be used in cross-coupling reactions to attach chelating groups. The ester can be reduced to an alcohol, which can then be converted to a phosphine (B1218219) or other coordinating group. This allows for the synthesis of a wide variety of bidentate and multidentate ligands with controlled steric and electronic properties. These ligands can then be used to create metal complexes with tailored catalytic activities for a range of organic transformations.

Development of Novel Reaction Methodologies Incorporating this compound

The unique reactivity of this compound also makes it a useful substrate for the development of new synthetic methods. The presence of both an electron-withdrawing ester group and a halogen atom on the naphthalene ring can influence the regioselectivity and reactivity of various transformations.

For example, the bromination of naphthalene derivatives is a fundamental reaction in organic synthesis, and the directing effects of substituents are crucial for controlling the outcome. sci-hub.se Studies on the bromination of substituted naphthalenes, including those with ester groups, contribute to a better understanding of electrophilic aromatic substitution reactions. acs.org Furthermore, the development of novel cross-coupling reactions often utilizes substrates like this compound to test the scope and limitations of the new methodology. The ability to functionalize both the bromo and ester positions allows for the exploration of a wider range of reaction conditions and coupling partners.

Exploration of Bioactive Derivatives and Analogs of this compound

The exploration of bioactive derivatives and analogs of this compound is an active area of research. By systematically modifying the structure of the parent compound, chemists can probe the structure-activity relationships (SAR) of various biological targets.

For instance, a study on phenyl-substituted naphthoic acid ethyl ester derivatives investigated their potential as strigolactone receptor inhibitors. mdpi.com This involved the synthesis of a library of compounds where the bromo group of a related naphthoic acid was replaced with various substituted phenyl groups. The biological evaluation of these analogs provided valuable insights into the structural requirements for potent inhibition. mdpi.com

Similarly, research into anilinopyrimidine-based naphthamide derivatives as potent VEGFR-2 inhibitors involved the synthesis of a series of analogs starting from a bromo-naphthoic acid precursor. rsc.org The systematic variation of substituents on the aniline (B41778) and naphthyl rings allowed for the identification of compounds with optimized inhibitory activity. rsc.org This approach of generating and screening libraries of analogs is a cornerstone of modern drug discovery and highlights the importance of versatile building blocks like this compound.

| Derivative Class | Biological Target/Activity | Key Structural Modifications | Reference |

|---|---|---|---|

| Phenyl-substituted naphthoic acid ethyl esters | Strigolactone receptor inhibitors | Replacement of the bromo group with various substituted phenyl groups. | mdpi.com |

| Anilinopyrimidine-based naphthamides | VEGFR-2 inhibitors | Systematic variation of substituents on the aniline and naphthyl rings. | rsc.org |

Future Research Directions and Perspectives for Ethyl 5 Bromo 1 Naphthoate

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact and improve efficiency. For Ethyl 5-bromo-1-naphthoate and its derivatives, several avenues for greener synthesis are ripe for exploration.

Current methods for synthesizing naphthalene-based compounds often rely on traditional techniques that may involve harsh reagents and generate significant waste. researchgate.net Future research could focus on developing more sustainable protocols. For instance, the use of recyclable ionic liquids as both catalyst and solvent presents a promising alternative. rsc.org These ionic liquids can facilitate high yields and simplify product isolation, with the added benefit of being reusable for multiple reaction cycles. rsc.org

Furthermore, the use of eco-friendly and cost-effective catalysts, such as chitosan-sulfonic acid, has shown success in the synthesis of naphthalene-based azines, achieving high yields and short reaction times. nih.gov Exploring similar bio-based or heterogeneous catalysts for the synthesis of this compound could significantly improve the sustainability of its production.

Microwave-assisted synthesis is another green technique that has been successfully applied to the synthesis of 1-phenyl naphthalene (B1677914) lignans (B1203133) and 2-naphthamide (B1196476) derivatives, leading to better yields, reduced reaction times, and lower energy consumption compared to conventional methods. researchgate.netnih.govacs.org Applying microwave irradiation to the synthesis of this compound could offer similar advantages. Additionally, ultrasound-promoted synthesis in aqueous media, utilizing oxidizing agents like Oxone®, has been effective for producing 2-organoselanyl-naphthalenes and represents a viable green methodology that could be adapted. nih.gov

Hydrothermal condensation in water, which has been used for the synthesis of perylene (B46583) and naphthalene bisimides without the need for organic solvents or catalysts, offers another intriguing possibility for a greener synthesis of this compound derivatives. uni-konstanz.de

Catalytic Transformations and Enantioselective Synthesis

The bromine atom on the naphthalene core of this compound is a key functional group that allows for a wide range of catalytic transformations, particularly cross-coupling reactions. Palladium-catalyzed reactions, for example, have been instrumental in creating new carbon-carbon and carbon-nitrogen bonds. acs.orgnih.gov Future research will likely focus on expanding the repertoire of these catalytic reactions to introduce a wider variety of functional groups onto the naphthalene scaffold.

A significant area for advancement lies in enantioselective synthesis. Many biologically active molecules exist as a single enantiomer, and the ability to selectively synthesize one over the other is crucial in medicinal chemistry. While research on the direct enantioselective synthesis starting from this compound is not extensive, the principles can be drawn from related chemistries. The use of chiral ligands in palladium-catalyzed reactions, for instance, could be explored to induce asymmetry in products derived from this compound.

Furthermore, the influence of catalysts on the regioselectivity of bromination itself is an area that warrants further investigation. The temperature and choice of catalyst can influence the position of bromine substitution on the naphthalene ring, which in turn dictates the final structure of the derivative. researchgate.net A deeper understanding of these catalytic effects could lead to more precise control over the synthesis of specific isomers of bromo-naphthalene derivatives.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. researchgate.netnih.govsemanticscholar.org For reactions involving potentially hazardous reagents or intermediates, such as bromination, flow chemistry provides an inherently safer process due to the small reactor volumes. researchgate.net

The synthesis of this compound and its subsequent transformations are well-suited for integration into flow chemistry systems. rsc.orgbeilstein-journals.org This approach can lead to higher efficiency and selectivity, as demonstrated in the continuous flow bromination of various substrates. researchgate.net The ability to precisely control temperature and residence time in a flow reactor can be particularly beneficial for optimizing reaction conditions and minimizing the formation of byproducts. nih.gov

Moreover, the coupling of flow chemistry with automated synthesis platforms, guided by computer-aided synthesis planning, presents a powerful paradigm for accelerating the discovery and development of new molecules. mit.edu Such systems can rapidly explore a wide range of reaction conditions and starting materials, leading to the efficient synthesis of libraries of this compound derivatives for screening in various applications. beilstein-journals.orguc.pt The integration of in-line analysis techniques can provide real-time feedback for process optimization, further streamlining the synthetic workflow. beilstein-journals.org

Exploration of Novel Biological Applications (excluding dosage/administration)

Naphthoic acid derivatives have been investigated for a range of potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ai The presence and position of substituents on the naphthalene ring can significantly influence the biological activity of these compounds. researchgate.net

Future research should focus on synthesizing a diverse library of derivatives from this compound and screening them for novel biological activities. For example, derivatives of naphthoic acid have shown potential as protease inhibitors and as inhibitors of the Mcl-1 oncoprotein, which is implicated in cancer. jst.go.jpnih.govnih.gov By systematically modifying the structure of this compound, it may be possible to develop new and more potent therapeutic agents.

The bromine atom serves as a convenient handle for introducing a wide array of chemical moieties through cross-coupling reactions, allowing for the exploration of a vast chemical space. nih.govmdpi.com For instance, the synthesis of phenyl-substituted naphthoic acid ethyl ester derivatives has been explored for their potential as strigolactone receptor inhibitors. nih.gov Similarly, other derivatives have been investigated as inhibitors of dihydroorotate (B8406146) dehydrogenase for the treatment of rheumatoid arthritis. nih.gov

The exploration of naphthoquinone derivatives, which can be synthesized from naphthoic acid precursors, has also revealed promising anticancer, antimicrobial, and antiviral potential. mdpi.com This suggests that converting this compound into corresponding naphthoquinones could be a fruitful area of research.

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry offers powerful tools for understanding and predicting the properties of molecules. In the context of this compound, computational methods can be employed to design new derivatives with specific, tailored reactivity.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate a variety of physicochemical properties, including total energy, HOMO-LUMO gap, and chemical hardness. researchgate.net These calculations can provide insights into the chemical reactivity of different derivatives and help in the selection of promising candidates for synthesis. researchgate.net

Molecular modeling techniques, such as the Site-Identification by Ligand Competitive Saturation (SILCS) approach, can be used to design ligands with high affinity and selectivity for specific biological targets. nih.govnih.gov This structure-based drug design approach has been successfully used to develop inhibitors of the Mcl-1 oncoprotein based on a 1-hydroxy-2-naphthoate (B8527853) scaffold. nih.govnih.gov Similar computational strategies could be applied to design novel inhibitors derived from this compound.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) analyses can be performed to link the structural properties of derivatives with their biological activities. researchgate.netmdpi.com By developing robust QSAR models, it becomes possible to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts towards molecules with the desired properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can also be integrated into the design process to assess the pharmacokinetic profiles of potential drug candidates at an early stage. nih.govacs.org

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-bromo-1-naphthoate, and how can purity be ensured?

this compound is typically synthesized via bromination of naphthoate precursors. A common method involves bromine addition in acetic acid under controlled temperature (0–5°C), followed by neutralization with ice-water to precipitate the product . To ensure purity:

- Use column chromatography with silica gel (hexane/ethyl acetate gradient) for separation.

- Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc).

- Confirm purity through melting point analysis (reported range: 98–100°C) and NMR spectroscopy (e.g., absence of unreacted starting material peaks at δ 7.2–8.5 ppm for aromatic protons) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Key signals include ester carbonyl (δ ~167 ppm in 13C NMR) and brominated aromatic protons (δ 7.8–8.3 ppm in 1H NMR) .

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and C-Br vibration (~560 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 278 (M⁺ for C₁₃H₁₁BrO₂) .

Q. How can crystallization challenges be addressed during purification?

Crystallization may fail due to impurities or solvent choice. Solutions include:

- Recrystallization from ethanol/water mixtures (80:20 v/v) at low temperatures.

- Using SHELXL for crystallographic refinement to resolve disordered structures .

- Pre-purification via flash chromatography to remove polar byproducts .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in further functionalization reactions?

The bromine atom at position 5 directs electrophilic substitution to the electron-rich 1-naphthoate ring. For example:

- Suzuki coupling : React with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to yield biaryl derivatives at position 4 or 8 .

- Nucleophilic aromatic substitution : Use amines or thiols under basic conditions (K₂CO₃, DMF, 80°C) to replace bromine . Computational DFT studies (e.g., Gaussian09) can predict activation barriers for competing pathways .

Q. What strategies resolve contradictions in spectroscopic data vs. computational modeling results?

- Data validation : Cross-check NMR chemical shifts with ACD/Labs or ChemDraw predictions.

- X-ray crystallography : Use WinGX/ORTEP to compare experimental bond lengths/angles with DFT-optimized structures .

- Error analysis : Assess solvent effects (e.g., DMSO vs. CDCl₃ shifts) and conformational flexibility in simulations .

Q. How can reaction mechanisms involving this compound be experimentally validated?

Q. What are the best practices for integrating toxicological data into experimental design?

- Literature review : Query PubMed/TOXCENTER using MeSH terms like "naphthalenes/toxicity" and "brominated aromatics" .

- In vitro assays : Use HepG2 cells for cytotoxicity screening (IC₅₀ determination) and Ames tests for mutagenicity .

- Environmental impact : Model biodegradation pathways using EPI Suite or TEST software .

Methodological Guidance

Q. How to design experiments for reproducibility in naphthoate chemistry?

- Detailed protocols : Follow Beilstein Journal guidelines, including exact solvent volumes, stirring rates, and temperature controls .

- Data reporting : Use CIF files for crystallographic data and deposit raw spectra in public repositories (e.g., Figshare) .

- Negative results : Document failed reactions (e.g., unwanted ring-opening under strong bases) to guide troubleshooting .

Q. How to handle contradictory data in multi-step syntheses?

- Stepwise validation : Isolate and characterize intermediates (e.g., via HRMS or X-ray) to identify problematic steps .

- Collaborative analysis : Use platforms like SciFinder to compare findings with published procedures .

- Statistical tools : Apply principal component analysis (PCA) to batch data and identify outliers .

Q. What computational tools are recommended for structural and mechanistic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.